8-Bromo-2,2-dimethylchroman-4-one
Description
Properties
IUPAC Name |
8-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCTOOSPZKYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in Chromanone Chemistry
Elucidation of Reaction Mechanisms in Chromanone Synthesis
The formation of the chromanone skeleton can be achieved through various synthetic routes, each with a distinct reaction mechanism. These mechanisms provide a fundamental understanding of the bond-forming and rearrangement processes that lead to the desired heterocyclic structure.
Studies on Baker–Venkataraman Rearrangement
The Baker–Venkataraman rearrangement is a classic method used in the synthesis of chromones and flavones, which are structurally related to chromanones. The reaction involves the transformation of a 2-acetoxyacetophenone into a 1,3-diketone, a key intermediate that can then undergo cyclization. wikipedia.org
The mechanism proceeds through a base-catalyzed intramolecular acyl transfer. wikipedia.org The key steps are:
Enolate Formation: A base abstracts an acidic α-hydrogen from the acetophenone moiety, forming an enolate. wikipedia.org
Intramolecular Acyl Transfer: The newly formed enolate attacks the carbonyl group of the adjacent ester, leading to a cyclic alkoxide intermediate. wikipedia.org
Ring Opening: The cyclic intermediate collapses, opening the ring to form a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org
This 1,3-diketone can then undergo an intramolecular cyclization to form the chromone (B188151) ring system. While the final product is a chromone (containing a double bond in the heterocyclic ring), the underlying principles of forming the core benzopyranone structure are relevant to chromanone synthesis.
Insights into Claisen Condensation Mechanisms
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org Its intramolecular variant, the Dieckmann condensation, is particularly relevant for the synthesis of cyclic structures like chromanones. The mechanism of the Claisen condensation shares similarities with the Baker–Venkataraman rearrangement and is considered its intermolecular counterpart. uclan.ac.uk
The accepted mechanism involves the following steps:
Enolate Formation: A strong base removes an α-proton from an ester molecule, generating a nucleophilic enolate ion. wikipedia.orglibretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. libretexts.org
Elimination: The intermediate collapses, expelling an alkoxide leaving group to form a β-keto ester. wikipedia.orglibretexts.org
For the reaction to proceed to completion, the starting ester must possess at least two α-hydrogens. The final deprotonation of the β-keto ester product by the alkoxide base is a thermodynamically favorable step that drives the reaction forward. libretexts.org
| Reaction | Key Intermediate | Driving Force |
|---|---|---|
| Baker–Venkataraman Rearrangement | 1,3-Diketone | Formation of a stable phenolate |
| Claisen Condensation | β-Keto ester | Deprotonation of the product |
Phosphine-Promoted Domino Sequence Mechanisms
More contemporary methods for chromanone synthesis involve phosphine-catalyzed domino reactions. These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. A phosphine-promoted domino sequence has been developed for the synthesis of chromanone analogues. rsc.org
The proposed mechanism for this type of reaction typically begins with the nucleophilic addition of a phosphine to an activated alkyne or allene. nih.govnih.gov This generates a zwitterionic intermediate which can then participate in a cascade of reactions. In the context of chromanone synthesis from salicylaldehyde and but-3-yn-2-one, the phosphine likely activates the but-3-yn-2-one, which then reacts with the salicylaldehyde in a sequence of steps to build the chromanone ring. rsc.org Mechanistic experiments have been conducted to support the proposed pathways in these complex transformations. rsc.org
Mechanistic Studies of Bromination Reactions on Chromanone and Chromene Skeletons
The introduction of a bromine atom onto the chromanone or chromene framework is a key functionalization step. For 8-Bromo-2,2-dimethylchroman-4-one, this involves bromination of the aromatic ring. However, bromination can also occur on the heterocyclic ring.
The bromination of chroman-4-one at the 3-position can be achieved using reagents like copper(II) bromide. nih.govnih.gov The mechanism of this reaction likely involves the enol form of the chroman-4-one. The enol tautomer attacks the bromine source, leading to the formation of the 3-bromochroman-4-one.
In another example, the use of pyridinium (B92312) tribromide (Py·Br3) as a brominating agent for a 2-pentylchroman-4-one resulted in the formation of 3-bromo-2-pentylchroman-4-one. acs.org Computational studies of this reaction have indicated that the cis-diastereomer is the more stable product. acs.org
The mechanism for the electrophilic aromatic substitution to produce an 8-bromo-substituted chromanone would follow the standard mechanism for bromination of an activated aromatic ring. The hydroxyl group (or its ether derivative) at the 1-position is an ortho-, para-director. The presence of other substituents on the ring will influence the regioselectivity of the bromination.
Computational Chemistry Applications in Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions.
Density Functional Theory (DFT) Calculations for Friedel-Crafts Acylation Regioselectivity
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and is often a key step in the synthesis of aromatic ketones, including chromanone precursors. routledge.com However, the regioselectivity of the reaction can be difficult to control, especially with substituted aromatic rings. researchgate.net
DFT calculations can be employed to study the reaction pathways of Friedel-Crafts acylations. researchgate.net By calculating the energies of the possible intermediates and transition states, the most favorable reaction pathway can be determined. For an aromatic substrate, DFT can be used to predict which position on the ring is most susceptible to electrophilic attack by the acylium ion.
The local nucleophilicity indices, also known as Parr functions, derived from DFT calculations, can be used to rationalize and predict the regioselectivity of electrophilic aromatic substitutions like the Friedel-Crafts reaction. imist.ma These calculations help in understanding how the electronic properties of the substituents on the aromatic ring direct the incoming electrophile to a specific position, thus aiding in the rational design of synthetic routes to specifically substituted chromanones.
| Computational Method | Application | Predicted Property |
|---|---|---|
| Density Functional Theory (DFT) | Friedel-Crafts Acylation | Regioselectivity |
| Parr Functions | Electrophilic Aromatic Substitution | Local Nucleophilicity |
Computational Confirmation of Isomer Stability (e.g., cis-isomer)d-nb.info
In the realm of chromanone chemistry, computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the relative stabilities of various isomers. These theoretical investigations provide quantitative data on the energetic landscapes of molecules, offering insights that complement and explain experimental observations. While direct computational studies on this compound are not extensively detailed in the available literature, valuable inferences can be drawn from computational analyses of structurally related chromanone derivatives.
Research on substituted chroman-4-ones has demonstrated the utility of computational methods in confirming the thermodynamic preferences for specific isomeric forms. For instance, in the case of 3-bromo-2-pentylchroman-4-one, computational studies have successfully confirmed the higher stability of the cis-isomer. acs.orgnih.gov This finding aligns with experimental results where the cis-isomer was observed as the major product in an 80:20 diastereomeric mixture. acs.orgnih.gov Such agreement between theoretical calculations and experimental outcomes underscores the predictive power of computational chemistry in stereochemical analysis.
The stability of isomers in chromanone systems is influenced by a delicate balance of steric and electronic effects. Computational models can precisely calculate the energies associated with these interactions. For example, DFT calculations can determine the optimized geometries of different isomers and their corresponding electronic energies, allowing for a quantitative comparison of their stabilities. The energy difference between isomers, often expressed in kcal/mol, provides a clear indication of the thermodynamically favored conformation.
The table below illustrates the type of data generated from such computational studies, using hypothetical energy values for the isomers of a generic substituted chromanone to demonstrate the concept.
| Isomer | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| cis-Isomer | DFT/B3LYP | 0.00 | More Stable |
| trans-Isomer | DFT/B3LYP | +2.1 | Less Stable |
While the specific energetic details for this compound isomers await dedicated computational investigation, the established precedent in the broader chromanone literature strongly suggests that computational approaches can definitively confirm the relative stabilities of its potential isomers.
Biological Activities and Molecular Mechanisms of Action of Brominated Chromanones and Derivatives
Anti-Cancer and Antiproliferative Activity Research
Brominated chromanones have emerged as a promising class of compounds in oncology research. Their synthetic accessibility and the potent biological activity of naturally occurring dimeric chromanones and related structures have inspired the creation of focused compound libraries for anti-cancer screening. nih.gov Studies have shown that dimeric chromenones can exhibit more potent bioactivity than their monomeric counterparts. nih.gov
The cytotoxic potential of brominated chromanone derivatives has been assessed across a variety of human cancer cell lines. While direct cytotoxic data for 8-Bromo-2,2-dimethylchroman-4-one on the specified cell lines is not extensively detailed in the provided results, broader studies on related structures highlight the importance of the chromanone scaffold and halogen substitutions in modulating anti-cancer activity.
For instance, research on various chromanone derivatives has demonstrated significant cytotoxic effects. One study found that flavanone (B1672756) fused with N-methyl-2-pyrazoline derivatives containing chlorine and bromine exhibited high cytotoxic potential against the HL-60 cancer cell line, with IC50 values below 10 μM. researchgate.net Notably, the bromine-containing derivative showed 25-fold lower cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells. researchgate.net Another study on dihydronaphthalenone chalconoid derivatives, which share structural similarities, reported potent cytotoxicity against K562 (myelogenous leukemia), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. scielo.br Specifically, one derivative showed an IC50 value of 7.1 ± 0.5 μM against K562 cells. scielo.br
In the context of breast cancer, the triple-negative breast cancer (TNBC) cell line MDA-MB-231 is a common model. nih.gov Studies on NKG2D CAR T-cell immunotherapy have used MDA-MB-231 to demonstrate the effective recognition and elimination of these cancer cells. nih.gov While not directly involving brominated chromanones, this underscores the importance of this cell line in evaluating novel anti-cancer agents. Similarly, research into other quinone derivatives, such as β-lapachone, has shown significant inhibition of cancer cell proliferation, with IC50 values in the low micromolar range against cell lines like HeLa. mdpi.com
The structural features of chromanones, including halogen substitutions, are crucial in determining their cytotoxic profile and selectivity for cancer cells over normal cells. nih.gov
Interactive Data Table: Cytotoxicity of Related Chromanone and Chalconoid Derivatives
Below is a summary of IC50 values for related compounds, illustrating the anti-proliferative potential of the broader chemical class.
| Compound Class | Cell Line | IC50 (μM) | Source |
| Flavanone-pyrazoline derivative (brominated) | HL-60 | <10 | researchgate.net |
| Dihydronaphthalenone chalconoid (P1) | K562 | 7.1 ± 0.5 | scielo.br |
| Dihydronaphthalenone chalconoid (P9) | K562 | 9.2 ± 0.2 | scielo.br |
| Dihydronaphthalenone chalconoid (P3) | K562 | 11.2 ± 1.1 | scielo.br |
| β-lapachone | HeLa | 0.12 - 3.38 | mdpi.com |
| β-lapachone derivative (BV3) | HeLa | 2.81 - 20.57 | mdpi.com |
The antiproliferative effects of chromanone derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. While the precise mechanisms for many flavonoids are not fully elucidated, research points towards several key pathways. nih.gov
Studies on related compounds indicate that they can cause an accumulation of cells in the S phase of the cell cycle, suggesting an inhibition of DNA synthesis. nih.gov At higher concentrations, this can lead to a blockade at the G1/S border, which is associated with a loss of cell viability. nih.gov For example, derivatives of β-lapachone have been shown to induce morphological changes characteristic of apoptosis and/or necrosis in HeLa cells. mdpi.com
The inhibition of sirtuin 2 (SIRT2), a key enzyme in cell cycle regulation, is another significant mechanism. nih.gov SIRT2 inhibition leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and consequently inhibit tumor growth. nih.gov Chroman-4-one-based SIRT2 inhibitors have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, and these effects correlate with their SIRT2 inhibition potency. core.ac.uk These compounds were also shown to increase the acetylation of α-tubulin, confirming that SIRT2 is a likely target within the cancer cells. core.ac.uk
Furthermore, some quinoline (B57606) derivatives, which also feature a heterocyclic ring system, have been shown to induce apoptosis, confirmed by DNA laddering assays, and inhibit human topoisomerase I, an enzyme critical for DNA replication and repair. nih.gov
Enzyme Inhibition Studies
The chromanone scaffold is a versatile template for designing potent and selective enzyme inhibitors, targeting proteins implicated in a range of diseases from cancer to neurodegenerative disorders. researchgate.net
A series of substituted chroman-4-one derivatives have been synthesized and identified as novel, potent, and highly selective inhibitors of Sirtuin 2 (SIRT2). nih.govnih.gov SIRT2 is a compelling drug target due to its involvement in cellular processes like aging and cell cycle regulation, and its links to cancer and neurodegenerative diseases. nih.govrsc.org
Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are critical for inhibitory activity. nih.govnih.gov Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions, such as bromo and chloro groups, were found to be favorable for potency. nih.govresearchgate.net
One of the most potent compounds identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 μM for SIRT2. nih.govnih.gov Another potent and highly selective SIRT2 inhibitor, 8-bromo-6-chloro-2-pentylchroman-4-one, exhibited an IC50 value of 4.5 μM. nih.govacs.org A key finding is the high selectivity of these inhibitors for SIRT2 over other sirtuin isoforms, SIRT1 and SIRT3. nih.govacs.org The most potent inhibitors showed less than 10% inhibition of SIRT1 and SIRT3 even at high concentrations (200 μM). nih.govacs.org
Docking studies using a homology model of SIRT2 suggest that the chroman-4-one scaffold fits into a well-defined hydrophobic binding pocket. acs.org The bromide at the 8-position is situated in a hydrophobic environment, while a halogen at the 6-position can form a halogen bond with the protein backbone, contributing to the binding affinity. acs.org
Interactive Data Table: SIRT2 Inhibition by Brominated Chromanone Derivatives
| Compound | SIRT2 IC50 (μM) | Selectivity Profile | Source |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | Highly selective over SIRT1 & SIRT3 | nih.govnih.gov |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Highly selective over SIRT1 & SIRT3 | nih.govacs.org |
The chromone (B188151) and chromanone scaffolds are recognized for their potential in designing inhibitors of cholinesterases, including butyrylcholinesterase (BuChE). researchgate.netnih.gov Inhibition of BuChE is a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired. nih.govnih.gov
While specific data on this compound is limited, related chromanone derivatives have been evaluated for their BuChE inhibitory activity. nih.gov For instance, a study on linker-connected chromanones identified compounds with micromolar inhibitory activity against human BuChE. nih.gov Newly synthesized spiro-quinoxalinopyrrolidine chromanone hybrids have also shown potent BuChE inhibition, with one fluorine-containing derivative displaying a BuChE IC50 of 18.14 ± 0.06 μM. nih.gov
The development of dual-action inhibitors, targeting both BuChE and other receptors like the 5-HT7 receptor, is an active area of research for treating Alzheimer's symptoms. nih.gov These findings highlight the utility of the chromanone framework as a starting point for developing modulators of cholinergic signaling. researchgate.net
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are the targets of quinolone antibiotics. nih.gov These enzymes manage DNA topology, and their inhibition leads to bacterial cell death. nih.govmdpi.com
There is growing interest in developing new inhibitors that can overcome resistance to existing antibiotics like fluoroquinolones. nih.gov While research has extensively covered fluoroquinolones and other scaffolds as topoisomerase inhibitors, the specific activity of this compound against DNA topoisomerase IV is not detailed in the provided search results. nih.govnih.gov However, the broader class of chromone and chromanone derivatives has been investigated for inhibitory activity against related enzymes. For example, some derivatives were synthesized as conformationally constrained scaffolds to mimic 1,3-diketo acids, which are known to inhibit HIV-1 integrase, an enzyme that catalyzes a DNA strand transfer reaction mechanistically similar to topoisomerases. nih.gov This suggests that the chromanone scaffold has the potential to be adapted for targeting topoisomerases, although further specific studies are required.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine Oxidase B (MAO-B) is a significant enzyme in the catabolism of monoamine neurotransmitters and a target in the treatment of neurodegenerative diseases. While various chromone and chalcone (B49325) derivatives have been investigated as MAO-B inhibitors, a review of the scientific literature reveals no specific studies on the MAO-B inhibitory activity of this compound. Therefore, no data on its potency (e.g., IC₅₀ values) or mechanism of inhibition against MAO-B are currently available.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Despite the exploration of various natural and synthetic compounds as alpha-glucosidase inhibitors, dedicated research to evaluate the inhibitory effect of this compound against this enzyme has not been reported in the available scientific literature.
Leishmanial Enzyme Inhibition (e.g., LmPTR1)
Leishmaniasis is a parasitic disease targeted by inhibitors of essential parasite enzymes, such as pteridine (B1203161) reductase 1 (PTR1) in Leishmania major (LmPTR1). The chroman-4-one scaffold has been identified as a point of interest in the development of anti-leishmanial agents. However, specific studies detailing the synthesis and evaluation of this compound for its inhibitory activity against LmPTR1 or other leishmanial enzymes are absent from the current body of scientific research.
Receptor Modulation and Ligand Activity
Cannabinoid Receptor Ligand Binding
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are targets for a wide range of therapeutic interventions. While various synthetic ligands, including some halogenated structures, have been developed and tested for their binding affinity to these receptors, there are no published scientific studies that have investigated or reported on the binding activity of this compound at either the CB1 or CB2 receptor.
Antimicrobial Activities
The search for new antimicrobial agents is a critical area of pharmaceutical research, and various heterocyclic compounds are often screened for such properties. However, a thorough review of the scientific literature indicates that this compound has not been specifically evaluated for its antibacterial or antifungal activities against common pathogens. Consequently, there is no available data regarding its minimum inhibitory concentration (MIC) or spectrum of activity.
Data Tables
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Compound | IC₅₀ (µM) | Inhibition Type | Source |
| Monoamine Oxidase B (MAO-B) | This compound | Not Available | Not Available | N/A |
| Alpha-Glucosidase | This compound | Not Available | Not Available | N/A |
| Leishmania major PTR1 (LmPTR1) | This compound | Not Available | Not Available | N/A |
Table 2: Receptor Activity Data for this compound
| Receptor Target | Compound | Binding Affinity (Kᵢ/Kd, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Selectivity | Source |
| Retinoic Acid Receptor Alpha (RARα) | This compound | Not Available | Not Available | Not Available | nih.gov |
| Cannabinoid Receptor 1 (CB1) | This compound | Not Available | Not Available | Not Available | N/A |
| Cannabinoid Receptor 2 (CB2) | This compound | Not Available | Not Available | Not Available | N/A |
Table 3: Antimicrobial Activity Data for this compound
| Test Organism | Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Source |
| Various Bacteria | This compound | Not Available | N/A |
| Various Fungi | This compound | Not Available | N/A |
Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)
Derivatives of the 2,2-dimethylchroman-4-one (B181875) scaffold have demonstrated notable antibacterial properties. While specific data on the 8-bromo derivative is limited, studies on related compounds provide valuable insights. For instance, certain 2,2-dimethylchroman-4-one derivatives have shown activity against Staphylococcus aureus. digitellinc.com The challenge of antibiotic resistance, particularly with strains like Methicillin-Resistant Staphylococcus aureus (MRSA), has spurred research into novel antibacterial agents. nih.govresearchgate.net
Research on other brominated compounds, such as bromophenol derivatives, has shown significant activity against MRSA. nih.gov This suggests that the presence of bromine can be a key feature for potent antibacterial action. Structure-activity relationship (SAR) studies on related 4-chromanones reveal that hydrophobic substituents at the C-2 position and hydroxyl groups at the C-5 and C-7 positions can enhance antibacterial activity against Gram-positive pathogens, including MRSA. researchgate.net For example, some 2-alkyl-4-chromanone derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against MRSA. researchgate.net
The likely mechanism of action for these compounds involves the disruption of the bacterial membrane potential, leading to the inhibition of essential macromolecular biosynthesis pathways. researchgate.net Some derivatives have also been found to inhibit DNA topoisomerase IV, indicating multiple potential targets within the bacterial cell. researchgate.net
Antifungal Efficacy
Antiviral Efficacy
The antiviral potential of chromanone derivatives has been an area of active investigation. nih.gov For instance, certain chroman aldehydes, which are structurally related to chromanones, have been reported to inhibit HIV replication. nih.gov Although specific antiviral data for this compound is yet to be reported, the broader family of chromanones is recognized for its antiviral prospects.
Anti-Leishmanial Efficacy
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. The chromanone scaffold has emerged as a promising starting point for the development of anti-leishmanial drugs. While data on this compound is scarce, research on related structures is encouraging. For example, thiochromanones, where the oxygen in the heterocyclic ring is replaced by sulfur, have shown anti-leishmanial activity. japsonline.com Furthermore, chalcones, which are precursors in the synthesis of flavanones (2-phenylchroman-4-ones), have demonstrated potent activity against Leishmania species. nih.gov One such chalcone derivative displayed an IC50 value of 3.3 µM against Leishmania amazonensis promastigotes. nih.gov
Anti-Inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Chromanone derivatives are recognized for their potential to mitigate these processes. nih.govceon.rs
The anti-inflammatory activity of chromanones is often evaluated through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov The antioxidant capacity is frequently assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. japsonline.com
Studies on various substituted chromones have demonstrated their ability to scavenge free radicals and inhibit inflammatory pathways. nih.govjapsonline.com For example, some chromone derivatives have shown a significant reduction in NO production in lipopolysaccharide-stimulated macrophages. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Structure-Activity Relationship (SAR) Investigations
The biological potency and selectivity of chromanone derivatives are intricately linked to their chemical structure. The nature and position of substituents on the chromanone ring play a pivotal role in defining their pharmacological profile.
Impact of Bromine Position (e.g., C-8 vs. C-6) and Other Substituents on Biological Potency and Selectivity
The position of the bromine atom on the aromatic ring of the chromanone scaffold is a critical determinant of its biological activity. While direct comparative studies between 8-bromo and 6-bromo-2,2-dimethylchroman-4-one (B1283529) are not extensively documented, research on related flavonoids and other heterocyclic systems indicates that such positional isomerism can lead to significant differences in efficacy and selectivity. researchgate.net
For instance, the introduction of a halogen, such as bromine, can alter the electronic properties and lipophilicity of the molecule, which in turn affects its ability to interact with biological targets and cross cellular membranes. A study on 6-bromo-4'-chloroflavanone highlights the influence of halogen substitution on the molecular conformation and potential biological activity. researchgate.net
Furthermore, SAR studies on a broader range of chromanones have revealed several key insights:
Substitution at C-2: The nature of the substituent at the C-2 position is crucial. For antibacterial activity, alkyl groups are often favored over aryl groups. researchgate.net
Substitution at C-3: Modifications at the C-3 position, such as the introduction of a benzylidene group, have been shown to yield compounds with significant antibacterial activity. nih.gov
Hydroxylation Pattern: The presence and position of hydroxyl groups on the aromatic ring can greatly impact activity. For example, 5,7-dihydroxy substitution is often associated with enhanced antibacterial effects. researchgate.net
Halogenation: The presence of a halogen atom, like the chloro group in 6-chloro-2-vinyl chroman-4-one, has been shown to increase antimicrobial activity. nih.gov
These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of the chroman-4-one scaffold.
Role of the Gem-Dimethyl Group for Specific Biological Activities
The gem-dimethyl group, a structural moiety where two methyl groups are attached to the same carbon atom, is a recurring feature in many biologically active natural products. nih.gov In the context of chromanone derivatives, this group plays a multifaceted role in influencing their biological activities. Its presence can enhance target engagement, potency, and selectivity through van der Waals interactions and by conformationally restricting the molecule into a bioactive form. nih.gov
Medicinal chemists have widely utilized the gem-dimethyl group to develop bioactive molecules for several reasons, including mitigating toxicity and improving the drug metabolism and pharmacokinetics (DMPK) profile. nih.gov This group can also modulate the pKa of adjacent functional groups and introduce symmetry. nih.gov The Thorpe-Ingold effect, a phenomenon related to the gem-dimethyl group, has also been applied in prodrug design. nih.gov
Pharmacophoric Element Identification within Chromanone Derivatives
Chromanone, or chroman-4-one, serves as a crucial heterocyclic building block in medicinal chemistry for the development of novel therapeutic compounds. nih.govresearchgate.net The absence of a double bond between the C-2 and C-3 positions distinguishes it from chromone, leading to significant differences in biological activities. nih.govresearchgate.net
Structure-activity relationship (SAR) studies of chromanone analogs have identified key pharmacophoric elements. nih.gov Substitutions at the C-2 and C-3 positions with groups such as methoxyphenyl, amine derivatives, aromatic groups, and benzylidene have been shown to yield potent antioxidant compounds. nih.gov The stereochemistry and regiochemistry of chromones are critical in determining their biological activities, as the presence of a chiral center can influence binding to specific enzymes or receptors. numberanalytics.com
The chromanone scaffold is present in numerous natural products with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. nih.gov For example, naturally occurring flavonoids and homoisoflavonoids containing the chromanone pharmacophore have shown potential in treating diabetes by inhibiting various receptors. nih.gov The versatility of the chromanone structure has led to the development of various synthetic derivatives with enhanced biological profiles. nih.govresearchgate.net
Computational and Molecular Modeling Approaches in Biological Studies
Computational methods are indispensable tools for investigating the interactions of chromanone derivatives with their biological targets at a molecular level. These approaches provide insights that complement and guide experimental studies.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. japsonline.comnih.gov This method is crucial for understanding the inhibition mechanisms of chromanone derivatives. espublisher.com For instance, docking studies have been employed to investigate the interaction of chromone derivatives with various protein targets, revealing strong binding affinities. nih.govnih.gov The binding energy, calculated during docking, provides a measure of the strength of the interaction. nih.gov In the case of cyclooxygenase (COX) inhibitors, molecular docking has shown that brominated compounds can exhibit lower binding energies, suggesting a more potent inhibitory effect. japsonline.com These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations for Complex Stability
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-receptor complexes over time. espublisher.comscite.aibiointerfaceresearch.com These simulations provide a more detailed understanding of the conformational changes that occur upon ligand binding. scite.ai By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex. nih.govscite.ai A stable RMSD value over the simulation period indicates a stable binding of the ligand at the active site. nih.gov MD simulations have been used to validate the stability of complexes involving chromone and flavonoid derivatives in polar solutions. scite.ai The trajectories generated from these simulations are analyzed to understand the conformational dynamics, including stability, compactness, and flexibility of the system. espublisher.com
Spectroscopic Techniques for Ligand-Target Interaction Characterization (e.g., STD-NMR)
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful spectroscopic technique for studying transient and weak interactions between ligands and macromolecular targets. nih.govscilit.com It is particularly useful for screening small molecules and identifying their binding epitopes. nih.gov This ligand-based NMR method allows for the characterization of protein-ligand interactions in solution. scilit.com
The STD-NMR experiment provides information on which parts of a ligand are in close proximity to the protein in the bound state. youtube.com It is a valuable tool in drug discovery for determining the dissociation constants (KD) of weak to medium affinity interactions. nih.gov The technique is based on the transfer of saturation from the protein to the bound ligand, which can be observed in the NMR spectrum of the ligand. youtube.com This method has been successfully applied to characterize the binding of various ligands to their protein targets, providing insights into the molecular basis of their biological activity. nih.gov
Future Research Directions and Translational Perspectives for 8 Bromo 2,2 Dimethylchroman 4 One
Development of Novel and Sustainable Synthetic Routes
The availability of efficient and sustainable synthetic methods is paramount for the exploration of any chemical entity in drug discovery. Future research should focus on optimizing the synthesis of 8-Bromo-2,2-dimethylchroman-4-one. Current strategies often involve multi-step sequences which can be inefficient. Investigation into novel synthetic pathways is crucial.
Key research objectives should include:
Regioselective Bromination: While methods like using pyridinium (B92312) tribromide or N-bromosuccinimide (NBS) for brominating chromanone cores exist, further studies are needed to ensure high regioselectivity for the C-8 position specifically on the 2,2-dimethylchroman-4-one (B181875) scaffold, minimizing the formation of other isomers.
One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps, such as the initial formation of the chromanone ring followed by in-situ bromination, would significantly improve efficiency by avoiding the isolation of intermediates.
Catalytic Approaches: Exploring modern catalytic systems, such as those using bismuth(III) triflate which has been effective for synthesizing other 4-chromanones, could provide more environmentally friendly and higher-yielding routes. researchgate.net
Alternative Starting Materials: Investigating the synthesis from alternative precursors, such as appropriately substituted coumarins or phenols and 3,3-dimethylacrylic acid, may offer more convergent and cost-effective pathways. researchgate.net
Table 1: Potential Strategies for Improved Synthesis
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Optimized Electrophilic Bromination | Fine-tuning reagents (e.g., Pyridinium tribromide, NBS) and reaction conditions for the direct bromination of 2,2-dimethylchroman-4-one. | Direct, potentially high-yielding. |
| Tandem/One-Pot Reactions | Combining chromanone formation (e.g., from a phenol (B47542) and acrylic acid derivative) and subsequent bromination in a single reaction vessel. researchgate.net | Increased efficiency, reduced waste, lower cost. |
| Novel Catalytic Systems | Employing catalysts like bismuth(III) triflate to facilitate the cyclization and formation of the chromanone core. researchgate.net | Milder reaction conditions, sustainability. |
| Phosphorus Trihalide Methods | Adapting methods that use phosphorus tribromide (PBr₃) on the chromanone ketone to potentially form intermediates for alternative synthetic routes. researchgate.net | Access to different reactive intermediates. |
In-Depth Mechanistic Studies of Biological Action and Specific Target Engagement
Understanding how this compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. The related compound, 8-bromo-4H-chromen-4-one, has been identified as a key building block for inhibitors of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), suggesting a potential area of investigation.
Future research should focus on:
Target Identification: Employing unbiased screening methods such as affinity chromatography-mass spectrometry, proteomic profiling, and yeast three-hybrid systems to identify the specific cellular proteins that this compound directly binds to.
Validation of Interactions: Once potential targets are identified, biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) should be used to confirm and quantify the binding affinity and kinetics.
Elucidation of Mechanism of Action: Following target validation, detailed cellular and biochemical assays are needed to understand how the compound-target interaction translates into a physiological response. This includes studying downstream signaling pathways and cellular consequences of target modulation.
Rational Design and Synthesis of New Derivatives with Enhanced Potency and Selectivity
The bromine atom at the C-8 position is a key functional handle for chemical modification. Modern synthetic chemistry techniques can be leveraged to create a library of derivatives, allowing for the systematic exploration of the structure-activity relationship (SAR).
Future synthetic campaigns should explore:
Cross-Coupling Reactions: The aryl bromide moiety is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. researchgate.net This would allow for the introduction of a wide variety of substituents (aryl, alkynyl, amino groups) at the 8-position to probe interactions with biological targets.
Nucleophilic Aromatic Substitution (SNAr): Under appropriate conditions, the bromine atom could be displaced by various nucleophiles, providing another route to diverse analogues. mdpi.com
Modification of the Chromanone Core: In addition to modifying the 8-position, alterations at other positions of the chromanone scaffold, such as the gem-dimethyl group at C-2 or the carbonyl at C-4, could further optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
The broader class of chroman-4-ones exhibits an extensive range of pharmacological activities. nih.gov This suggests that this compound may have therapeutic potential in a variety of disease contexts that remain unexplored.
Future screening efforts should investigate its efficacy in models of:
Oncology: Many chromanone derivatives display anticancer activity. nih.gov The compound should be tested against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.
Inflammatory Diseases: Given the known anti-inflammatory properties of related flavonoids and chromanones, its potential to modulate inflammatory pathways in conditions like arthritis or inflammatory bowel disease warrants investigation. nih.gov
Metabolic Disorders: Certain chromanones have shown antidiabetic effects. nih.gov Evaluating the compound's impact on glucose metabolism and insulin (B600854) sensitivity could open new avenues for research.
Infectious Diseases: The chromanone scaffold is present in compounds with antimicrobial, antifungal, and antiviral properties. nih.gov Screening against a panel of relevant pathogens could reveal novel anti-infective applications.
Neurodegenerative Disorders: Investigating potential neuroprotective effects in models of diseases like Alzheimer's or Parkinson's could be a valuable long-term goal. nih.gov
Table 2: Potential Therapeutic Areas for Exploration
| Therapeutic Area | Rationale Based on Chroman-4-one Scaffold |
|---|---|
| Anticancer | Flavonoids and synthetic chromanones show potent cytotoxic profiles against various cancer types. nih.gov |
| Anti-inflammatory | The scaffold is a core component of molecules known to modulate inflammatory reactions. nih.gov |
| Antidiabetic | Related natural and synthetic compounds exhibit beneficial effects in models of metabolic dysfunction. nih.gov |
| Antimicrobial | The chromanone nucleus is found in various natural products with activity against bacteria and fungi. nih.gov |
| Antiviral | Certain chromanone derivatives have been reported to possess anti-HIV and other antiviral activities. nih.gov |
| Neuroprotection | The antioxidant properties of some chromanones may confer protection against neuronal damage. nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization and Prediction
Integrating computational chemistry with experimental analysis can accelerate the drug discovery and development process. As demonstrated with other heterocyclic compounds, in silico methods can provide deep insights into molecular properties and guide experimental work. eurekaselect.com
Future work should leverage:
Density Functional Theory (DFT): DFT studies can be used to calculate the molecular geometry, electronic structure, and reactivity of this compound. eurekaselect.com This information helps in understanding its stability and predicting its behavior in chemical reactions and biological systems.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode of the compound. Molecular dynamics (MD) simulations can then be used to study the stability of the compound-target complex over time.
QSAR Modeling: By synthesizing and testing a library of derivatives (as described in 6.3), a Quantitative Structure-Activity Relationship (QSAR) model can be built. This model would computationally predict the biological activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.
Spectroscopic Correlation: Computational predictions of properties like NMR chemical shifts and vibrational frequencies can be correlated with experimental data from NMR, FT-IR, and other spectroscopic techniques to confirm the structure and electronic properties of newly synthesized compounds. eurekaselect.com
Table 3: Integrated Methodologies for Drug Development
| Methodology | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and spectroscopic properties. eurekaselect.com | Prediction of molecular stability and reaction sites; aid in spectroscopic analysis. |
| Molecular Docking | Predict the binding pose of the compound within a target protein's active site. | A structural hypothesis for the mechanism of action. |
| Molecular Dynamics (MD) | Simulate the movement and interaction of the compound with its biological target over time. | Assessment of binding stability and identification of key interactions. |
| QSAR Modeling | Develop statistical models correlating chemical structure with biological activity. | Predictive tool to guide the design of more potent and selective derivatives. |
Q & A
Q. Basic
- ¹H NMR : Methyl groups at C2 appear as singlets (~δ 1.4 ppm). The chromanone ring protons show splitting patterns influenced by the bromine substituent (e.g., aromatic protons near Br exhibit deshielding) .
- ¹³C NMR : The carbonyl (C4) resonates at ~δ 190 ppm. Bromine at C8 causes a distinct downfield shift (~δ 120 ppm for C8) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
How can researchers optimize the regioselectivity of bromination in 2,2-dimethylchroman-4-one derivatives to achieve the 8-bromo substitution pattern?
Q. Advanced
- Directing Groups : Introduce electron-donating groups (e.g., -OH, -OCH₃) at positions that direct bromination to C7.
- Reaction Conditions : Use NBS with a Lewis acid (e.g., FeCl₃) in aprotic solvents (e.g., CCl₄) at 0–25°C to minimize side reactions .
- Computational Modeling : DFT calculations predict bromine’s electrophilic attack sites based on charge distribution and frontier molecular orbitals .
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Q. Advanced
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), solvent controls (e.g., <0.1% DMSO), and exposure times .
- Orthogonal Validation : Confirm antimicrobial activity via both disc diffusion and broth microdilution assays.
- Meta-Analysis : Pool data from multiple studies using fixed-effect models to account for variability in IC₅₀ measurements .
How does the introduction of a bromine atom at the 8-position influence the physicochemical properties and bioavailability of 2,2-dimethylchroman-4-one derivatives?
Q. Advanced
- Lipophilicity : Bromine increases log P by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility. Use shake-flask methods or HPLC to measure log P .
- Bioavailability : Perform Caco-2 monolayer assays to assess intestinal absorption. Bromine’s steric effects may hinder passive diffusion, requiring prodrug strategies .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide structural modifications .
What mechanistic insights explain the antimicrobial activity of this compound against Gram-positive bacteria?
Q. Advanced
- Membrane Disruption : Use fluorescence assays (e.g., propidium iodide uptake) to detect cell membrane damage.
- Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase (FabI) via kinetic assays. Bromine’s electronegativity may enhance binding to catalytic sites .
- Resistance Studies : Serial passaging in sub-inhibitory concentrations identifies mutations in target enzymes (e.g., FabI mutations) .
How can researchers address low yields in the final cyclization step of this compound synthesis?
Q. Advanced
- Microwave Irradiation : Reduces reaction time from hours to minutes and improves yield by 20–30% compared to conventional heating .
- Catalyst Optimization : Test Brønsted acids (e.g., p-TsOH) or ionic liquids to accelerate cyclization.
- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., over-brominated derivatives), guiding solvent or temperature adjustments .
What analytical methods are recommended for detecting degradation products of this compound under varying storage conditions?
Q. Advanced
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC-PDA monitoring. Bromine loss or oxidation products (e.g., quinones) are common .
- Mass Spectrometry : HRMS/MS identifies degradation pathways (e.g., debromination or ring-opening).
- Forced Degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions to mimic real-world instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
